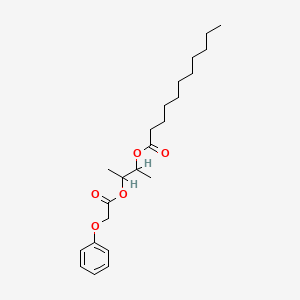

1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate is a chemical compound with the molecular formula C23H36O4. It is known for its unique structure, which includes a phenoxyacetyl group and an undecanoate ester. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate typically involves the esterification of 1-methyl-2-propanol with phenoxyacetic acid, followed by the reaction with undecanoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the phenoxyacetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group can interact with enzymes and receptors, modulating their activity. The undecanoate ester may enhance the compound’s lipophilicity, facilitating its transport across cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-2-((phenoxyacetyl)oxy)propyl decanoate

- 1-Methyl-2-((phenoxyacetyl)oxy)propyl dodecanoate

- 1-Methyl-2-((phenoxyacetyl)oxy)propyl octanoate

Uniqueness

1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate is unique due to its specific chain length and the presence of the phenoxyacetyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of esters, characterized by the presence of a methyl group, a phenoxyacetyl moiety, and an undecanoate chain. Its chemical structure can be represented as follows:

This structure contributes to its hydrophobic properties, influencing its interaction with biological membranes and potential therapeutic targets.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.

- Receptor Interaction : It can interact with various receptors, influencing signal transduction pathways critical for cellular responses.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cancer cell lines. Notable findings include:

- Cell Line Sensitivity : In vitro studies revealed that the compound significantly inhibits the proliferation of cancer cells such as MCF7 (breast cancer) and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cancer cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10.2 |

| A549 | 8.5 |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis. Morphological changes indicative of apoptosis were observed, including:

- Nuclear condensation

- Membrane blebbing

- Formation of apoptotic bodies

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer : A study involving MCF7 cells demonstrated that treatment with the compound led to significant apoptosis compared to untreated controls, suggesting its potential as a chemotherapeutic agent.

- Lung Cancer Research : In A549 cells, the compound not only inhibited cell growth but also altered cell cycle dynamics, indicating a possible role in cell cycle regulation.

Properties

CAS No. |

84006-72-4 |

|---|---|

Molecular Formula |

C23H36O5 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

3-(2-phenoxyacetyl)oxybutan-2-yl undecanoate |

InChI |

InChI=1S/C23H36O5/c1-4-5-6-7-8-9-10-14-17-22(24)27-19(2)20(3)28-23(25)18-26-21-15-12-11-13-16-21/h11-13,15-16,19-20H,4-10,14,17-18H2,1-3H3 |

InChI Key |

RTACBFFTGVMKMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.